molecular formula C22H24N4O2S B11494200 6-(4-methoxybenzyl)-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(4-methoxybenzyl)-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11494200
M. Wt: 408.5 g/mol
InChI Key: UUYUTZIRSYPMIT-UHFFFAOYSA-N
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Description

6-[(4-METHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenylethyl group, and a sulfanylidenediazino-pyrimidinone core

Preparation Methods

The synthesis of 6-[(4-METHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the methoxyphenylmethyl group: This can be achieved through the reaction of 4-methoxybenzyl chloride with a suitable nucleophile.

    Introduction of the phenylethyl group: This step involves the alkylation of an intermediate with 2-phenylethyl bromide.

    Construction of the sulfanylidenediazino-pyrimidinone core: This is the key step and involves the cyclization of appropriate intermediates under specific conditions to form the desired core structure.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

6-[(4-METHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(4-METHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 6-[(4-METHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-[(4-METHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

The uniqueness of 6-[(4-METHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C22H24N4O2S/c1-28-18-9-7-17(8-10-18)13-25-14-19-20(23-15-25)26(22(29)24-21(19)27)12-11-16-5-3-2-4-6-16/h2-10,23H,11-15H2,1H3,(H,24,27,29)

InChI Key

UUYUTZIRSYPMIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(NC2)N(C(=S)NC3=O)CCC4=CC=CC=C4

Origin of Product

United States

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